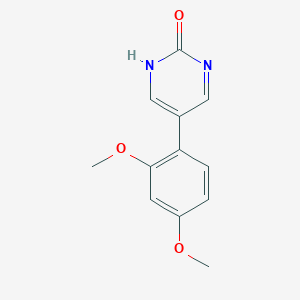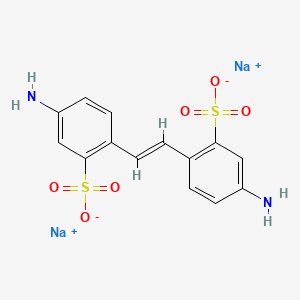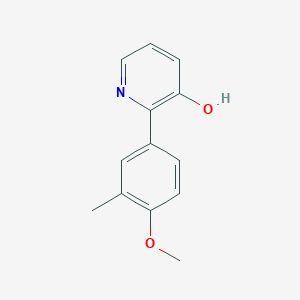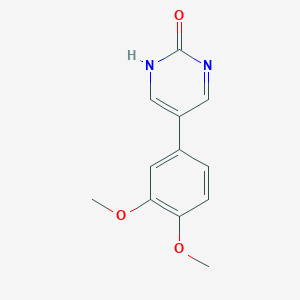
2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. One common method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C, which affords 2-substituted pyridines in good yields . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .Molecular Structure Analysis
The molecular formula of 2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine is C12H9NO3, and its molecular weight is 215.20 g/mol. The structure of similar compounds can be viewed using computational methods .Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives are diverse. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . Other reactions include the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Aplicaciones Científicas De Investigación
Psychotherapy Adjunct
2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine: shares structural similarities with entactogens like MDMA, which have seen a resurgence in interest as adjuncts to psychotherapy . This compound could potentially be investigated for its psychoactive properties and applications in treating conditions such as post-traumatic stress disorder (PTSD).
Pharmacological Research
In pharmacology, the compound’s structural relation to MDMA analogs suggests it could be used to study the inhibition of neurotransmitter transporters . This can provide insights into the pharmacological actions of structural analogues of MDMA and their potential therapeutic uses.
Biochemical Studies
The compound’s influence on insecticidal activity has been noted, particularly the importance of the 3-(3,4-methylenedioxyphenyl) group . This suggests applications in biochemical research related to agricultural chemicals and pest control.
Neuroscience
Given the compound’s structural relation to psychoactive substances, it may be used in neuroscience to study neuropharmacological mechanisms and neurotoxic risks associated with entactogenic drugs .
Organic Synthesis
2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine: can serve as a building block in organic synthesis. Its molecular framework could be incorporated into more complex molecules for the development of new organic compounds.
Safety and Hazards
The safety data sheet for a similar compound, 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride, indicates that it causes skin irritation and serious eye irritation. Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapours/spray .
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12-9(2-1-5-13-12)8-3-4-10-11(6-8)16-7-15-10/h1-6H,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFLGALTXNHDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6285830.png)







